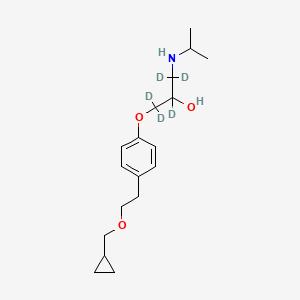

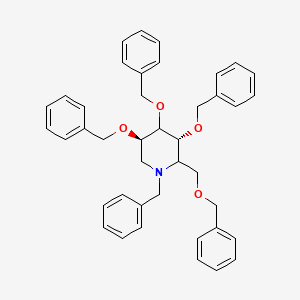

![molecular formula C23H36N2O4 B562804 [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester CAS No. 1217630-30-2](/img/structure/B562804.png)

[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

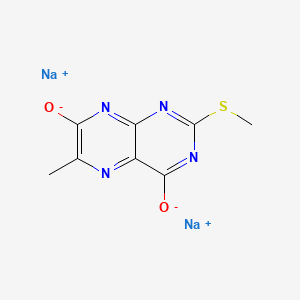

“[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C23H36N2O4 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as the one , often involves the use of orthoesters for the activation of the hydroxyl group in N-carbamate-protected amino alcohols . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of the compound known as “tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate”, but unfortunately, there is limited publicly available information on specific applications for this compound.

The available information primarily discusses the purchase and molecular weight of the compound , or general information about the tert-butyl group , rather than detailed applications in various fields.

Safety And Hazards

The safety data sheet (SDS) for “[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester” can be viewed and downloaded for free at Echemi.com . The SDS contains information about the potential hazards of the compound, including health, fire, reactivity, and environmental hazards, as well as guidance on safe handling, storage, and disposal.

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-17(2)20(14-24-22(27)29-23(3,4)5)21(26)25-13-9-12-19(25)16-28-15-18-10-7-6-8-11-18/h6-8,10-11,17,19-20H,9,12-16H2,1-5H3,(H,24,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIGWYPLXSHODT-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652468 |

Source

|

| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester | |

CAS RN |

1217630-30-2 |

Source

|

| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

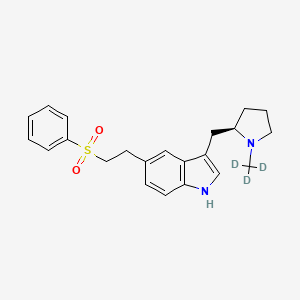

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)